molecular formula C25H28O7Si B590330 4',5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein CAS No. 470666-99-0

4',5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein

Cat. No.: B590330
CAS No.: 470666-99-0
M. Wt: 468.577
InChI Key: IECOGDOVGZBVFU-UHFFFAOYSA-N
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Description

4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein is a synthetic derivative of genistein, a naturally occurring isoflavone found in soy products. This compound is often used in biochemical research due to its modified structure, which enhances its stability and reactivity in various experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein typically involves the protection of hydroxyl groups in genistein. The process begins with the acetylation of the 4’ and 5 hydroxyl groups using acetic anhydride in the presence of a base. Subsequently, the 7-hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The key steps include the protection of hydroxyl groups and the use of appropriate reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound, genistein.

    Substitution: The acetyl and silyl groups can be substituted under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected genistein, oxidized derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein is valuable in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein is unique due to its enhanced stability and reactivity, making it more suitable for specific experimental conditions compared to its unprotected counterparts. The combination of acetyl and silyl protecting groups allows for selective reactions and modifications, providing a versatile tool for researchers .

Properties

IUPAC Name

[4-[5-acetyloxy-7-[tert-butyl(dimethyl)silyl]oxy-4-oxochromen-3-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7Si/c1-15(26)30-18-10-8-17(9-11-18)20-14-29-21-12-19(32-33(6,7)25(3,4)5)13-22(31-16(2)27)23(21)24(20)28/h8-14H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECOGDOVGZBVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O[Si](C)(C)C(C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741696
Record name 4-[5-(Acetyloxy)-7-{[tert-butyl(dimethyl)silyl]oxy}-4-oxo-4H-1-benzopyran-3-yl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470666-99-0
Record name 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470666-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(Acetyloxy)-7-{[tert-butyl(dimethyl)silyl]oxy}-4-oxo-4H-1-benzopyran-3-yl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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